
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with diphenyl and phenylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple, and then added to an alkene to form the cyclopropane ring . The reaction conditions often require an inert atmosphere and low temperatures to stabilize the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylcyclopropenone: Another cyclopropane derivative with similar structural features but different functional groups.
Cycloprop-2-ene carboxylic acid: A related compound with a cyclopropane ring and carboxylic acid group.
Uniqueness
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern and the presence of both diphenyl and phenylpropyl groups
Propriétés
Numéro CAS |
64969-37-5 |
|---|---|
Formule moléculaire |
C25H25NO |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2,2-diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25NO/c1-19(20-11-5-2-6-12-20)18-26-24(27)23-17-25(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3,(H,26,27) |
Clé InChI |
UBQZBAVNQWYPKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


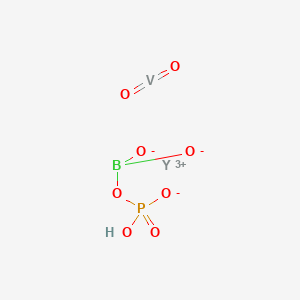

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
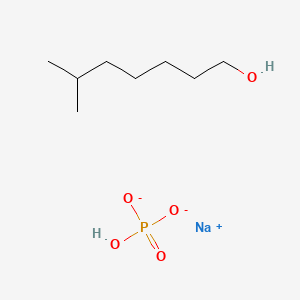
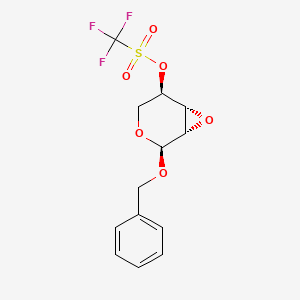
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
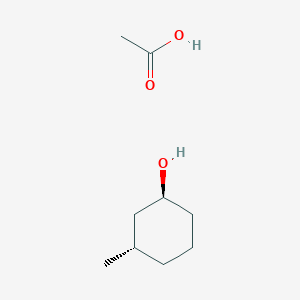
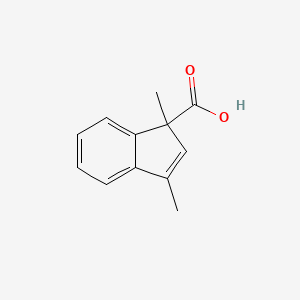
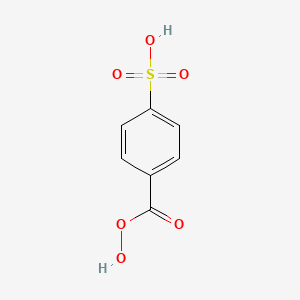
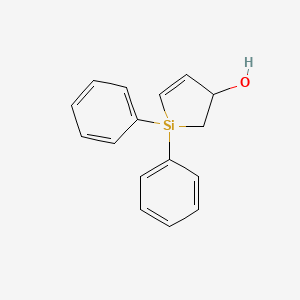
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)

